1-Butyl-N-(thietan-3-yl)-1H-pyrazol-5-amine
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Overview
Description
1-Butyl-N-(thietan-3-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the pyrazole ring and a thietan-3-yl group attached to the nitrogen atom at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-N-(thietan-3-yl)-1H-pyrazol-5-amine typically involves the reaction of a pyrazole derivative with a butylating agent and a thietan-3-ylating agent. The reaction conditions may vary depending on the specific reagents and catalysts used. Commonly, the reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-N-(thietan-3-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-N-(thietan-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methyl-1H-pyrazol-5-amine
- 1-Butyl-4-phenyl-1H-pyrazol-5-amine
- 1-Butyl-3-ethyl-1H-pyrazol-5-amine
Uniqueness
1-Butyl-N-(thietan-3-yl)-1H-pyrazol-5-amine is unique due to the presence of the thietan-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2-butyl-N-(thietan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-2-3-6-13-10(4-5-11-13)12-9-7-14-8-9/h4-5,9,12H,2-3,6-8H2,1H3 |
InChI Key |
PVONMXFVEUBKDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC=N1)NC2CSC2 |
Origin of Product |
United States |
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